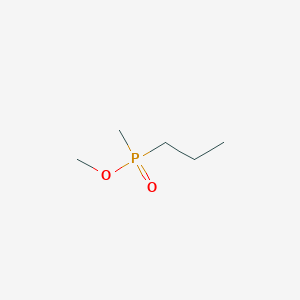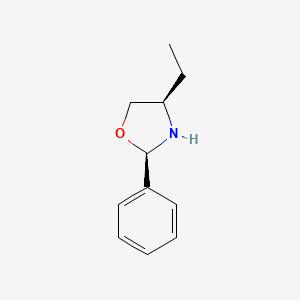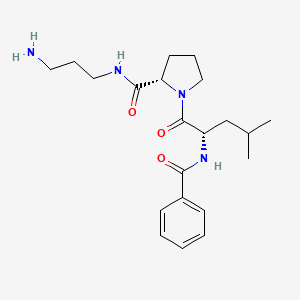![molecular formula C20H17N3O B14221999 4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one CAS No. 827303-78-6](/img/structure/B14221999.png)
4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a phthalazinone core substituted with a phenyl ring that is further substituted with a 2,5-dimethylpyrrole moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The 2,5-dimethylpyrrole moiety can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Coupling with Phenyl Ring: The synthesized 2,5-dimethylpyrrole is then coupled with a phenyl ring through a Suzuki coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Formation of the Phthalazinone Core: The final step involves the cyclization of the intermediate compound to form the phthalazinone core. This can be achieved through a condensation reaction with hydrazine and a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication . The compound’s structure allows it to bind to these enzymes, disrupting their function and leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound shares the 2,5-dimethylpyrrole moiety and has shown similar biological activities.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid hydrazide: Another compound with the 2,5-dimethylpyrrole group, known for its antimicrobial properties.
Uniqueness
4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one is unique due to its phthalazinone core, which imparts distinct chemical and biological properties not observed in the similar compounds listed above. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
827303-78-6 |
|---|---|
Formule moléculaire |
C20H17N3O |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C20H17N3O/c1-13-7-8-14(2)23(13)16-11-9-15(10-12-16)19-17-5-3-4-6-18(17)20(24)22-21-19/h3-12H,1-2H3,(H,22,24) |
Clé InChI |
ORZOKSNVMANCEK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1C2=CC=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-](/img/structure/B14221926.png)
![1,4-Dioxa-8-azaspiro[4.5]decane, 8-[2-(4-bromophenyl)ethyl]-](/img/structure/B14221933.png)
![6-[6-(Dimethylamino)-5-(propane-1-sulfonyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221938.png)
![Pyridinium, 1-[(6-methyl-4-oxo-4H-1-benzopyran-2-yl)methyl]-, iodide](/img/structure/B14221951.png)
![Piperidine, 1-[(4-methoxybenzoyl)oxy]-2,2,6,6-tetramethyl-](/img/structure/B14221956.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide](/img/structure/B14221959.png)


![1,2,6,7-Tetraoxaspiro[7.11]nonadecan-3-ol](/img/structure/B14221983.png)

![4-Chloro-5-[(2-hydroxyethyl)amino]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B14222004.png)
